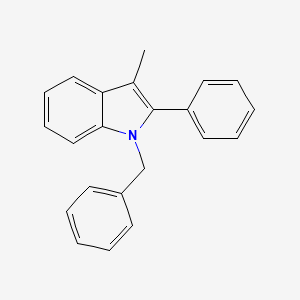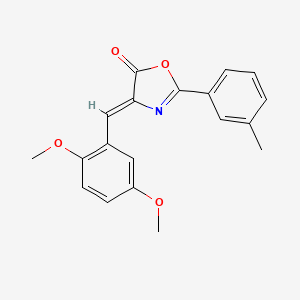![molecular formula C17H18N2O6 B11687530 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring, a methoxyphenyl group, and a propanoate ester, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE typically involves multiple steps:
Formation of the diazinane ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the diazinane ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the diazinane intermediate.
Esterification: The final step involves the esterification of the intermediate compound with propanoic acid or its derivatives under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and advanced purification methods may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the diazinane ring or the ester group, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Substituted phenyl derivatives, esters, or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound’s derivatives may be explored for their therapeutic potential. The presence of the diazinane ring and the methoxyphenyl group suggests possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets. The diazinane ring may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in hydrophobic interactions, while the ester group may undergo hydrolysis, releasing active metabolites. These interactions can influence cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-HYDROXYPHENYL PROPANOATE
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-ETHOXYPHENYL PROPANOATE
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL BUTANOATE
Uniqueness
The uniqueness of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE lies in its specific combination of functional groups. The presence of the methoxy group enhances its solubility and reactivity, while the propanoate ester provides stability and potential for hydrolysis. The diazinane ring offers a unique scaffold for interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H18N2O6 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C17H18N2O6/c1-5-14(20)25-12-7-6-10(9-13(12)24-4)8-11-15(21)18(2)17(23)19(3)16(11)22/h6-9H,5H2,1-4H3 |
Clé InChI |
DYFPDWWIEBQGIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide](/img/structure/B11687447.png)
![2-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11687453.png)


![3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11687471.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687476.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687489.png)
![2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11687503.png)
![4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11687504.png)
![6-methyl-N'-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687507.png)

![(2Z)-N-(2-fluorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687523.png)
![4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11687529.png)
![methyl 4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11687531.png)
